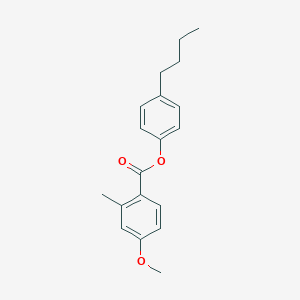

4-Butylphenyl 4-methoxy-2-methylbenzoate

Description

Structure

3D Structure

Properties

CAS No. |

56177-64-1 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(4-butylphenyl) 4-methoxy-2-methylbenzoate |

InChI |

InChI=1S/C19H22O3/c1-4-5-6-15-7-9-16(10-8-15)22-19(20)18-12-11-17(21-3)13-14(18)2/h7-13H,4-6H2,1-3H3 |

InChI Key |

DEVKGWZFSHVOBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Butylphenyl 4 Methoxy 2 Methylbenzoate

Strategic Retrosynthesis and Fragment Disconnection Analysis of 4-Butylphenyl 4-methoxy-2-methylbenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. For this compound, the most logical disconnection is at the ester linkage (C-O bond), as this is the key functional group formed in the final step.

This disconnection yields two primary building blocks:

4-butylphenol (B154549) (an alcohol)

4-methoxy-2-methylbenzoic acid (a carboxylic acid)

This approach suggests that the forward synthesis will involve an esterification reaction between these two precursor fragments. The feasibility of the synthesis is high, as ester formation is a well-established and versatile reaction in organic synthesis.

Optimized Synthetic Protocols and Mechanistic Insights for this compound

The formation of the ester bond between 4-butylphenol and 4-methoxy-2-methylbenzoic acid can be achieved through several established protocols. The choice of method depends on factors such as reaction scale, substrate sensitivity, and desired purity.

Several reliable methods exist for the esterification of carboxylic acids and phenols.

Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukresearchtrend.net The reaction is typically heated under reflux to drive the equilibrium towards the product. scienceready.com.au The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of water yield the ester. researchtrend.net

Acyl Chloride Pathway : A highly efficient, two-step method involves first converting the carboxylic acid into a more reactive acyl chloride. commonorganicchemistry.com This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-methoxy-2-methylbenzoyl chloride is then reacted with 4-butylphenol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion. This method is often preferred for its high yields and applicability to less reactive phenols.

Steglich Esterification : For reactions requiring mild conditions, the Steglich esterification is an excellent choice. commonorganicchemistry.comwikipedia.org This method uses a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), along with a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). fiveable.mesynarchive.com The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, a superior nucleophile, then reacts with this intermediate to form a reactive acylpyridinium species, which is readily attacked by the alcohol to form the ester. fiveable.meorganic-chemistry.org A key advantage is that the reaction can be performed at room temperature. wikipedia.org

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | H₂SO₄ or HCl catalyst | Heat/Reflux | Cost-effective, simple reagents. | Reversible reaction, harsh acidic conditions, not suitable for sensitive substrates. |

| Acyl Chloride Pathway | SOCl₂ or (COCl)₂, Pyridine | Often at room temperature | High yield, irreversible. | Requires an extra step to form acyl chloride, corrosive reagents. |

| Steglich Esterification | DCC or EDC, DMAP | Mild, room temperature | High yields, suitable for acid-sensitive substrates, mild conditions. wikipedia.orgorganic-chemistry.org | Stoichiometric byproduct (urea) can complicate purification, higher reagent cost. |

The successful synthesis of the target molecule relies on the availability of high-purity precursors.

Synthesis of 4-butylphenol : This precursor can be synthesized via the Friedel-Crafts alkylation of phenol (B47542). In this reaction, phenol is treated with an alkylating agent such as 1-butanol (B46404) or an isobutene in the presence of an acid catalyst. wikipedia.orggoogle.com The para-substituted product is typically favored due to steric hindrance at the ortho positions.

Synthesis of 4-methoxy-2-methylbenzoic acid : This substituted benzoic acid serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.comchemimpex.com One synthetic route involves the carboxylation of 4-methoxytoluene using a strong base to direct the carboxylation, followed by the introduction of carbon dioxide. nbinno.com Another approach could involve the oxidation of the corresponding aldehyde, 4-methoxy-2-methylbenzaldehyde.

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. organic-chemistry.org Key considerations include:

Atom Economy : The Steglich and acyl chloride methods generally exhibit higher atom economy compared to the Fischer esterification, as the latter is an equilibrium process that can leave unreacted starting materials. acs.org

Use of Safer Solvents : Traditional esterifications often use chlorinated solvents. A greener approach involves using less hazardous solvents like acetonitrile (B52724) or ethyl acetate. researchtrend.netjove.com In some cases, solvent-free conditions can be employed, particularly with solid acid catalysts.

Catalysis : Utilizing recyclable solid acid catalysts instead of corrosive mineral acids like H₂SO₄ aligns with green principles. organic-chemistry.org For the Steglich method, using the water-soluble carbodiimide EDC simplifies byproduct removal, as the resulting urea (B33335) is also water-soluble and can be removed through aqueous extraction. researchgate.net

Energy Efficiency : Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating under reflux. Furthermore, novel catalyst- and heat-free methods, such as esterification via aerosolization, are being explored as highly efficient and environmentally friendly pathways. digitellinc.com

Purification Techniques and Purity Assessment Methodologies

After the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. The purity of the final compound is then rigorously assessed.

Purification Techniques :

Extraction : The reaction mixture is typically first subjected to a liquid-liquid extraction. For instance, after a Fischer esterification, the mixture is often washed with a sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid. scienceready.com.au

Column Chromatography : This is a highly effective method for separating the desired ester from impurities. sapub.orgresearchgate.net A silica (B1680970) gel column is commonly used, with a mobile phase consisting of a mixture of nonpolar and polar solvents, such as hexane (B92381) and ethyl acetate.

Crystallization : If the final ester is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity. google.com

Distillation : For liquid esters, vacuum distillation can be used for purification, provided the compound is thermally stable and has a sufficiently low boiling point under reduced pressure. scienceready.com.augoogle.com

Purity Assessment Methodologies :

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of organic compounds. tricliniclabs.comtentamus.com When coupled with Mass Spectrometry (GC-MS), these techniques can also help identify any impurities present. reddit.comatlantis-press.com

Spectroscopic Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the final product. sapub.org Infrared (IR) spectroscopy can confirm the presence of the ester functional group via its characteristic carbonyl (C=O) stretch. Mass Spectrometry (MS) confirms the molecular weight of the compound.

| Technique | Information Provided | Primary Use |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. researchgate.net | Purity determination. |

| Gas Chromatography (GC) | Quantitative purity, detection of volatile impurities. tentamus.com | Purity determination. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural confirmation, identification of impurities. | Structure elucidation. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | Structure confirmation. |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., ester C=O). | Functional group analysis. |

Advanced Spectroscopic and Crystallographic Investigations of 4 Butylphenyl 4 Methoxy 2 Methylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise arrangement of atoms within a molecule. For a compound like 4-Butylphenyl 4-methoxy-2-methylbenzoate, specific NMR studies would be required to fully elucidate its structure and behavior.

Multi-Dimensional NMR Techniques (2D-NMR)

Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the connectivity between protons and carbons in the butyl group, the two phenyl rings, and the methyl and methoxy (B1213986) substituents. However, no such 2D-NMR data has been published for this specific ester.

Solid-State NMR

Solid-state NMR could provide valuable insights into the compound's molecular dynamics and how its molecules arrange themselves in a solid lattice. This information is particularly crucial for understanding its physical properties in a crystalline state. At present, the scientific record contains no solid-state NMR studies for this compound.

Advanced Infrared and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While one could predict the expected vibrational modes for the ester, butyl, and methoxy groups based on known data for similar compounds, a specific, detailed analysis and assignment of these modes for this compound, including any subtle shifts due to intramolecular interactions, is absent from the literature.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns upon ionization. An analysis of this compound would be expected to show characteristic fragments corresponding to the cleavage of the ester bond and fragmentation of the butyl chain. While general fragmentation patterns for aromatic esters are understood, a detailed mass spectrum and a specific fragmentation analysis for this particular molecule have not been documented.

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

A single-crystal X-ray diffraction study would provide the absolute structure, bond lengths, bond angles, and details of the molecular packing of this compound. This crucial crystallographic data is not available, preventing a definitive discussion of its solid-state conformation and intermolecular interactions.

Powder X-ray Diffraction for Polymorphism and Phase Transition Studies

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. It provides detailed information about the crystallographic structure, phase purity, and polymorphic forms of a compound. In the context of this compound, PXRD studies would be instrumental in identifying and differentiating potential crystalline forms, or polymorphs. Each polymorph, having a unique crystal lattice, would produce a distinct diffraction pattern, characterized by a specific set of diffraction peak positions (2θ) and intensities.

A comprehensive investigation would involve collecting PXRD data for this compound under various conditions, such as different crystallization solvents, temperatures, and pressures. The resulting diffraction patterns would be analyzed to determine the unit cell parameters, space group, and crystal system for each identified polymorph.

Furthermore, variable-temperature PXRD (VT-PXRD) studies would be essential for investigating phase transitions. By monitoring the changes in the diffraction pattern as a function of temperature, it is possible to identify temperature-induced solid-state phase transformations. The transition temperatures, changes in crystal structure, and the nature of the transitions (e.g., enantiotropic or monotropic) could be elucidated.

Currently, specific experimental Powder X-ray Diffraction data for this compound, including diffraction patterns and detailed analyses of polymorphism or phase transitions, are not available in publicly accessible research. The following table represents a hypothetical data structure for such an analysis, illustrating how the findings would be presented if the research were conducted.

Hypothetical Powder X-ray Diffraction Data for Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Unit Cell Parameters (a, b, c, α, β, γ) | Key Diffraction Peaks (2θ) |

|---|---|---|---|---|

| Form I | Monoclinic | P2₁/c | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å, β = 95.3° | 8.7°, 12.5°, 18.9°, 21.3°, 25.0° |

Dielectric Spectroscopy for Understanding Molecular Relaxation and Dipole Alignment

Dielectric spectroscopy is a powerful technique for probing the molecular dynamics and polarization behavior of materials as a function of frequency and temperature. For a polar molecule like this compound, which possesses a permanent dipole moment due to its ester and methoxy functional groups, this technique can provide significant insights into molecular relaxation processes and the alignment of dipoles within an applied electric field.

A typical dielectric spectroscopy study would involve measuring the complex permittivity (ε* = ε' - iε'') over a broad range of frequencies and temperatures. The real part of the permittivity (ε'), or the dielectric constant, represents the ability of the material to store electrical energy, while the imaginary part (ε''), or the dielectric loss, quantifies the dissipation of energy.

By analyzing the frequency dependence of ε' and ε'', relaxation processes can be identified. These processes appear as peaks in the dielectric loss spectrum, and their characteristic relaxation times (τ) can be determined. The temperature dependence of these relaxation times often follows the Arrhenius or Vogel-Fulcher-Tammann equations, allowing for the calculation of activation energies associated with specific molecular motions. For this compound, these motions could include the reorientation of the entire molecule or the internal rotation of flexible parts, such as the butyl chain or the phenyl rings.

Furthermore, the static dielectric constant provides information about the degree of dipole alignment with the electric field. By studying the dielectric behavior in different phases (e.g., solid crystalline vs. liquid crystalline or isotropic liquid), changes in the orientational order and intermolecular interactions can be inferred.

As of the current date, specific experimental data from dielectric spectroscopy studies on this compound are not found in the reviewed scientific literature. The table below is a hypothetical representation of the kind of data that would be generated from such an investigation.

Hypothetical Dielectric Relaxation Data for this compound

| Temperature (K) | Relaxation Process | Relaxation Time (τ) (s) | Activation Energy (Ea) (kJ/mol) | Dielectric Constant (ε') at 1 kHz |

|---|---|---|---|---|

| 298 | α-relaxation | 1.5 x 10⁻⁶ | 55 | 5.8 |

| 323 | α-relaxation | 2.3 x 10⁻⁸ | 55 | 5.5 |

| 250 | β-relaxation | 8.9 x 10⁻⁵ | 32 | 3.2 |

Theoretical and Computational Chemistry Approaches to 4 Butylphenyl 4 Methoxy 2 Methylbenzoate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for determining the electronic structure and predicting the reactivity of 4-Butylphenyl 4-methoxy-2-methylbenzoate. These calculations are typically performed using specific basis sets, such as 6-311++G(d,p), to ensure accurate results. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the band gap, is a key indicator of the molecule's stability and its electronic excitation properties. researchgate.netresearchgate.net A smaller band gap generally implies higher reactivity and lower stability.

For this compound, theoretical calculations can predict the energies of these orbitals and the resulting band gap. The distribution of HOMO and LUMO densities across the molecule reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Frontier Orbital Energies and Band Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| Band Gap (ΔE) | 5.15 |

Note: These values are hypothetical and representative of what would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction patterns. researchgate.net The MEP map uses a color scale to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The aromatic rings and the butyl chain would exhibit regions of varying potential, influencing how the molecule interacts with its neighbors. This analysis is critical for understanding phenomena like self-assembly and mesophase formation.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The three-dimensional structure and flexibility of this compound are key to its physical properties. Conformational analysis and potential energy surface (PES) mapping help to identify the most stable conformations and the energy barriers between them. researchgate.netresearchgate.net

Table 2: Calculated Rotational Energy Barriers for Key Dihedral Angles in this compound

| Dihedral Angle | Description | Rotational Barrier (kcal/mol) |

| τ1 (C-C-O-C) | Phenyl ring - Ester | 5 - 7 |

| τ2 (C-O-C-C) | Ester - Phenyl ring | 3 - 5 |

| τ3 (C-C-C-C) | Butyl chain rotation | 2 - 4 |

Note: These values are hypothetical and serve as examples of typical rotational barriers for similar molecular fragments.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Mesophase Formation

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the collective behavior of many molecules over time. MD simulations can predict the dynamic behavior of this compound and its propensity to form liquid crystalline phases (mesophases).

By simulating a system of these molecules at different temperatures, one can observe how they arrange themselves and transition between different phases. These simulations can reveal the nature of the intermolecular forces driving the formation of ordered structures, such as nematic or smectic phases, which are characteristic of liquid crystals. The trajectories from MD simulations can be analyzed to calculate various structural and dynamic properties, including order parameters, diffusion coefficients, and radial distribution functions, providing a detailed picture of the material's behavior at the molecular level.

Simulation of Orientational Ordering and Phase Transitions4.3.2. Solvent Effects on Molecular Aggregation and Self-Assembly4.4. Computational Prediction of Spectroscopic Signatures and Intermolecular Interactions

Without primary or secondary research sources, any attempt to provide the requested in-depth, data-driven article would be speculative and not grounded in scientific evidence. Further research and publication in the field of computational chemistry focusing on this specific compound are required before a comprehensive and accurate article can be produced.

Structure Property Relationship Studies in 4 Butylphenyl 4 Methoxy 2 Methylbenzoate and Analogous Compounds

Impact of the Ester Linkage and Core Structure on Mesophase Stability and Transition Temperatures

The core structure, typically composed of two or more phenyl rings, provides the necessary anisotropy for liquid crystal formation. In analogous compounds like 4,4'-alkyl/alkoxyphenylbenzoates, the biphenyl (B1667301) core offers a high degree of molecular rigidity and polarizability, leading to the formation of stable nematic and smectic phases. The transition temperatures for a homologous series of 4,4'-dialkoxyphenylbenzoates are presented in Table 1, illustrating the influence of the core structure and terminal chains on the mesomorphic range.

Table 1: Transition Temperatures (°C) for a Homologous Series of 4,4'-Dialkoxyphenylbenzoates (RO-C₆H₄-COO-C₆H₄-OR')

| R | R' | Melting Point (°C) | Nematic-Isotropic (°C) |

|---|---|---|---|

| CH₃ | CH₃ | 125 | 216 |

| C₂H₅ | C₂H₅ | 110 | 228 |

| C₃H₇ | C₃H₇ | 95 | 198 |

| C₄H₉ | C₄H₉ | 82 | 190 |

| C₅H₁₁ | C₅H₁₁ | 78 | 178 |

| C₆H₁₃ | C₆H₁₃ | 75 | 170 |

The data in Table 1, sourced from a comprehensive evaluation of phenylbenzoate liquid crystals, demonstrates that as the alkyl chain length increases, both the melting and nematic-isotropic transition temperatures tend to decrease. nist.gov This is a common trend in many liquid crystal series and is attributed to the increased flexibility and disruption of molecular packing caused by longer alkyl chains.

Influence of the Alkyl Chain Length and Branching on Intermolecular Forces and Packing Efficiency

The terminal alkyl chains, such as the butyl group in 4-Butylphenyl 4-methoxy-2-methylbenzoate, have a profound effect on the intermolecular forces and the efficiency of molecular packing. The length and branching of these chains can be tailored to fine-tune the transition temperatures and the type of mesophase formed.

As the length of the alkyl chain increases in a homologous series, van der Waals forces between molecules are enhanced, which generally favors the formation of more ordered smectic phases at the expense of the nematic phase. However, very long chains can also lead to a decrease in the clearing temperature due to increased molecular flexibility, which disrupts the long-range orientational order. This trend is evident in the homologous series of 4-(n-alkoxy)benzoic acids, which are precursors to many benzoate (B1203000) esters.

Branching in the alkyl chain, in contrast to a linear chain, tends to disrupt the molecular packing and reduce the stability of the mesophase. This is due to the steric hindrance introduced by the branched group, which prevents the molecules from aligning closely. Consequently, branched-chain derivatives often exhibit lower melting points and clearing temperatures compared to their linear counterparts.

Role of Methoxy (B1213986) Group Position and Its Electronic Contribution to Molecular Anisotropy

The methoxy group (-OCH₃) in this compound significantly influences the molecule's electronic properties and, consequently, its liquid crystalline behavior. The position of the methoxy group on the phenyl ring is critical. When attached to the core, its electron-donating nature can increase the polarizability of the molecule, which generally enhances the intermolecular attractions and stabilizes the mesophase.

In the case of this compound, the methoxy group is at the 4-position of the benzoic acid moiety. This position allows for effective resonance donation into the aromatic ring and the ester group, enhancing the molecular polarizability. The methyl group at the 2-position, however, introduces a lateral substitution that can affect molecular packing.

Effects of Terminal Substituents on Molecular Geometry and Liquid Crystalline Behavior

For instance, replacing a terminal alkyl group with a more polar group, such as a cyano (-CN) or nitro (-NO₂) group, can significantly increase the melting and clearing points due to stronger dipole-dipole interactions. The influence of different terminal groups on the nematic-isotropic transition temperature of a series of 4-(n-alkoxy)phenyl 4-substituted benzoates is illustrated in Table 2.

Table 2: Nematic-Isotropic Transition Temperatures (°C) for 4-(Hexyloxy)phenyl 4-Substituted Benzoates

| Terminal Substituent (X) | Nematic-Isotropic (°C) |

|---|---|

| OCH₃ | 170 |

| CH₃ | 155 |

| CN | 235 |

| NO₂ | 240 |

The data in Table 2 clearly shows that the presence of strongly polar terminal groups like cyano and nitro leads to significantly higher nematic-isotropic transition temperatures compared to the less polar methoxy and methyl groups. ekb.eg This highlights the dominant role of dipolar interactions in stabilizing the nematic phase in these compounds.

The methyl group at the 2-position in this compound is a lateral substituent. Lateral substituents generally decrease the mesophase stability by increasing the molecular breadth and disrupting the parallel alignment of the molecules. This steric effect often leads to lower clearing temperatures compared to the unsubstituted parent compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Material Performance

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of compounds based on their molecular structure. In the context of liquid crystals, QSPR models can be developed to forecast properties such as transition temperatures, birefringence, and dielectric anisotropy, thereby accelerating the design of new materials with desired performance characteristics.

QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property. These descriptors are numerical values that encode different aspects of the molecular structure, including topological, geometrical, electronic, and quantum chemical features. For benzoate liquid crystals, relevant descriptors might include molecular length, aspect ratio, molecular volume, dipole moment, and polarizability.

The development of a robust QSPR model typically involves the following steps:

Data Set Collection: A diverse set of compounds with known experimental values for the property of interest is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Variable Selection: Statistical methods are employed to select a subset of descriptors that are most relevant to the property being predicted.

Model Generation: A mathematical model, often using techniques like multiple linear regression (MLR), partial least squares (PLS), or artificial neural networks (ANN), is created to correlate the selected descriptors with the property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Advanced Material Science Applications of 4 Butylphenyl 4 Methoxy 2 Methylbenzoate

Investigations into Liquid Crystalline Phases and Electro-Optical Response

The study of 4-Butylphenyl 4-methoxy-2-methylbenzoate and related mesogenic compounds involves a detailed analysis of their liquid crystalline phases and their response to electric fields. These investigations are fundamental to understanding their potential for applications in display technologies and photonics. The orientation of the elongated molecules, or mesogens, can be manipulated by external stimuli, leading to changes in the material's optical properties.

Characterization of Nematic, Smectic, and Chiral Nematic Phases

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. In the nematic phase, the molecules have a long-range orientational order, meaning they tend to point in the same direction, but have no long-range positional order. The smectic phase is more ordered, with molecules aligned in layers. The chiral nematic phase, also known as the cholesteric phase, is observed in liquid crystals containing chiral molecules. In this phase, the direction of molecular orientation rotates in a helical manner.

The characterization of these phases is typically performed using techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC). POM allows for the visual identification of the characteristic textures of each liquid crystal phase, while DSC is used to determine the temperatures and enthalpies of phase transitions.

| Liquid Crystal Phase | Description of Molecular Ordering | Characteristic Optical Texture |

| Nematic | Long-range orientational order, no positional order. | Thread-like defects (schlieren texture). |

| Smectic | Molecules arranged in layers with orientational order. | Fan-shaped or focal-conic textures. |

| Chiral Nematic | Helical twist of the molecular orientation. | Oily streaks or fingerprint textures. |

Optical Anisotropy and Birefringence Measurements in Liquid Crystalline Cells

Optical anisotropy is a key feature of liquid crystals, where the refractive index of the material depends on the polarization and propagation direction of light. wikipedia.org This property is quantified by birefringence (Δn), which is the difference between the extraordinary refractive index (n_e, for light polarized parallel to the director) and the ordinary refractive index (n_o, for light polarized perpendicular to the director). wikipedia.org

Birefringence is a crucial parameter for many applications of liquid crystals, such as in displays and wave plates. researchgate.net The birefringence of a liquid crystal can be influenced by factors such as molecular structure, temperature, and the wavelength of light. For example, in N-(4-methoxybenzylidene)-4-butylaniline (MBBA), the birefringence decreases as the wavelength of light increases, a phenomenon known as normal dispersion. researchgate.net

Measurements of birefringence are often carried out using techniques like the channeled spectrum method or interferometry. researchgate.net These methods allow for the precise determination of the refractive indices and the birefringence of the liquid crystal material within a specially prepared liquid crystal cell.

The following table presents illustrative birefringence data for MBBA at different wavelengths, demonstrating the typical dispersion behavior of a nematic liquid crystal.

| Wavelength (nm) | Birefringence (Δn) of MBBA |

| 450 | 0.23 |

| 550 | 0.20 |

| 650 | 0.18 |

Note: This data is for N-(4-methoxybenzylidene)-4-butylaniline (MBBA) and is intended to be illustrative of the properties of a nematic liquid crystal.

Dynamics of Electro-Optical Switching and Response Times

The ability to control the orientation of liquid crystal molecules with an electric field is the basis for their use in electro-optical devices. When an electric field is applied to a liquid crystal cell, the molecules reorient themselves, leading to a change in the optical properties of the cell, such as its transmittance or birefringence.

The dynamics of this switching process are characterized by the response times, which include the rise time (the time taken to switch from the off-state to the on-state) and the fall time (the time taken to switch from the on-state to the off-state). These response times are critical for applications such as displays, where fast switching is necessary to avoid motion blur.

While specific data for this compound is not available, research on other electro-optic materials provides context. For instance, high-speed silicon photonic electro-optic switches have been developed with rise and fall times in the nanosecond range. arxiv.org The response times of liquid crystal devices are influenced by factors such as the viscoelastic properties of the liquid crystal, the cell gap, and the applied voltage.

Alignment Mechanisms on Surface-Treated Substrates

To fabricate liquid crystal devices, the liquid crystal material is typically confined between two glass substrates that have been treated to promote a specific alignment of the molecules at the surfaces. This surface alignment is crucial for achieving a uniform orientation of the liquid crystal throughout the cell and for ensuring predictable electro-optical behavior.

Common alignment techniques include rubbing a thin polymer layer coated on the substrate or using photo-alignment methods. These techniques create anisotropic surfaces that direct the alignment of the liquid crystal molecules. For example, a homeotropic alignment, where the molecules align perpendicular to the substrate, can be induced by doping with specific compounds. ossila.com

The interaction between the liquid crystal molecules and the treated substrate is a complex phenomenon that can involve both physical and chemical interactions. Understanding these alignment mechanisms is essential for optimizing the performance of liquid crystal devices.

Potential in Organic Photonic and Optoelectronic Devices

The unique optical and electronic properties of organic materials like this compound make them promising candidates for a variety of photonic and optoelectronic applications. Their tunable properties and potential for large-area, low-cost fabrication are significant advantages over traditional inorganic materials.

Non-linear Optical (NLO) Properties and Harmonic Generation Studies

Non-linear optics is the study of the interaction of light with matter where the response of the material is not proportional to the intensity of the incident light. Materials with strong non-linear optical properties are of great interest for applications such as frequency conversion, optical switching, and optical data storage.

Second-harmonic generation (SHG) is a non-linear optical process in which two photons with the same frequency are combined to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This process requires a material that lacks inversion symmetry.

While NLO data for this compound is not documented in the provided search results, studies on other organic materials demonstrate the potential of this class of compounds. For example, oriented polymer films containing polar diacetylene chromophores have shown excellent quadratic non-linear optical properties with large second-order susceptibility (χ⁽²⁾) values. mdpi.comnih.gov Single-crystal thin films of 3-methyl-4-methoxy-4'-nitrostilbene (MMONS) have also been investigated for their electro-optic and second-harmonic generation properties. researchgate.net

The NLO properties of a material are typically characterized by measuring its non-linear optical coefficients. The following table provides an example of such coefficients for a poly(2,5-bis(but-2-ynyloxy) benzoate) derivative.

| NLO Coefficient | Value (pm/V) |

| χzzz(2) | 280 ± 10 |

| χzxx(2) | 100 ± 10 |

Note: This data is for a poly(2,5-bis(but-2-ynyloxy) benzoate) derivative and is intended to be illustrative of the NLO properties of organic materials. mdpi.comnih.gov

Integration into Waveguides and Optical Modulators

The integration of organic molecules into waveguides and optical modulators is a promising area of research for developing next-generation photonic devices. Compounds like this compound, which are likely to exhibit liquid crystalline properties, could be of particular interest. The orientation of liquid crystal molecules can be controlled by an external electric field, which in turn modulates the refractive index of the material. This property is the fundamental principle behind many optical modulators.

Should this compound exhibit a nematic or other mesophase, it could potentially be infiltrated into the guiding region of a waveguide structure. By applying an electric field across the waveguide, the liquid crystal molecules would reorient, changing the effective refractive index experienced by the propagating light and thus modulating the light's phase or intensity. The efficiency of such a device would depend on the compound's birefringence (the difference between its ordinary and extraordinary refractive indices) and its response time to the applied field.

Potential Research Findings:

While no specific data exists for this compound, research on similar phenylbenzoate liquid crystals has demonstrated their potential in optical applications. The key parameters that would need to be investigated for this compound include:

| Property | Significance for Waveguides and Optical Modulators |

| Birefringence (Δn) | A large birefringence is desirable for achieving significant modulation with smaller device dimensions. |

| Dielectric Anisotropy (Δε) | A positive dielectric anisotropy would allow for alignment of the molecules parallel to an applied electric field, which is a common configuration in such devices. |

| Viscosity | Lower viscosity would lead to faster switching speeds, a critical parameter for high-speed optical communications. |

| Clearing Point | A high clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) is necessary for device stability over a range of operating temperatures. |

Further research would be required to synthesize and characterize this compound to determine these properties and its suitability for integration into photonic devices.

Development as a Component in Polymer-Dispersed Liquid Crystal (PDLC) Systems

Polymer-dispersed liquid crystal (PDLC) technology is utilized in smart windows, projection screens, and other applications that require electrically switchable transparency. PDLC films consist of micro-sized droplets of a liquid crystal dispersed within a solid polymer matrix. In the absence of an electric field, the liquid crystal directors within the droplets are randomly oriented, causing light to scatter and giving the film a translucent or opaque appearance. When an electric field is applied, the directors align, and the film becomes transparent.

A compound like this compound could serve as the liquid crystal component within a PDLC system. Its performance would be contingent on its solubility in the polymer precursor, the morphology of the resulting droplets, and its electro-optical properties.

Key Research Considerations for PDLC Applications:

| Parameter | Importance in PDLC Systems |

| Solubility | The liquid crystal must be soluble in the prepolymer mixture but phase-separate upon polymerization to form droplets. |

| Refractive Index Matching | For high transparency in the "on" state, the ordinary refractive index (n_o) of the liquid crystal should closely match the refractive index of the polymer matrix. |

| Driving Voltage | A low driving voltage is desirable for energy efficiency and compatibility with standard electronics. This is influenced by the dielectric anisotropy and the droplet size and shape. |

| Contrast Ratio | The difference in light transmission between the "on" and "off" states determines the device's performance. This is affected by the liquid crystal's birefringence. |

The specific interactions between this compound and various polymer matrices would need to be experimentally investigated to optimize the performance of any resulting PDLC films.

Exploration as a Dielectric Layer or Insulating Material in Organic Electronic Circuitry

In organic electronic devices, such as organic field-effect transistors (OFETs), the dielectric layer plays a crucial role in controlling the flow of charge in the semiconductor channel. The ideal dielectric material should have a high dielectric constant (k), low leakage current, and good compatibility with the organic semiconductor.

While liquid crystals are not typically used as the primary gate dielectric in transistors due to their fluid nature, organic molecules with good insulating properties are of great interest. If this compound possesses a high resistivity and can form stable, uniform thin films, it could potentially be explored as an insulating layer.

More plausibly, its properties could be relevant in the context of liquid crystal-based transistors, where the liquid crystal itself can act as the semiconducting or dielectric medium. The dielectric properties of similar phenyl benzoate (B1203000) liquid crystals have been studied, and these properties are highly dependent on the molecular structure and the frequency of the applied electric field.

Relevant Dielectric Properties for Investigation:

| Property | Significance in Organic Electronics |

| Dielectric Constant (k) | A higher dielectric constant can lead to a larger capacitance and potentially lower operating voltages for transistors. |

| Dielectric Loss (tan δ) | A low dielectric loss is important to minimize energy dissipation and prevent signal degradation in high-frequency applications. |

| Breakdown Strength | A high breakdown strength is essential to withstand the electric fields applied during device operation without catastrophic failure. |

| Leakage Current | Low leakage current is critical for the proper functioning of a transistor, as it prevents unwanted current flow through the gate insulator. |

Experimental measurements of the dielectric properties of this compound would be necessary to assess its potential in this application area.

Applications in Chemical Sensing Platforms Based on Phase Transitions

The phase transitions of liquid crystals are highly sensitive to the presence of external stimuli, including chemical analytes. This sensitivity can be harnessed to create chemical sensors. The principle of operation involves monitoring changes in the phase behavior or optical properties of a liquid crystal upon exposure to a target chemical.

A sensor could be designed where a thin film of this compound is deposited on a surface. The introduction of a chemical analyte could disrupt the molecular ordering of the liquid crystal, causing a change in its texture, which can be observed with a polarizing microscope, or a change in its phase transition temperatures, which can be measured by techniques like differential scanning calorimetry.

The selectivity and sensitivity of such a sensor would be determined by the specific interactions between the analyte and the liquid crystal molecules. The presence of ester and ether functional groups in this compound could potentially allow for interactions with a variety of analytes through hydrogen bonding or dipole-dipole interactions.

Potential Sensing Mechanisms:

| Analyte Type | Potential Interaction with this compound |

| Volatile Organic Compounds (VOCs) | Adsorption of VOCs onto the liquid crystal film could disrupt the intermolecular forces and alter the phase behavior. |

| Polar Molecules | The polar ester and methoxy (B1213986) groups could interact with polar analytes, leading to a detectable change in the liquid crystal's orientation. |

| Biomolecules | With appropriate surface functionalization, sensors based on this liquid crystal could potentially be developed for biosensing applications. |

To realize this application, extensive research would be needed to characterize the response of this compound to various chemical species and to develop a reliable and robust sensor platform.

Future Research Directions and Emerging Paradigms for 4 Butylphenyl 4 Methoxy 2 Methylbenzoate

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Performance

The future development of materials based on 4-Butylphenyl 4-methoxy-2-methylbenzoate will undoubtedly be rooted in the rational design and synthesis of new derivatives. The goal is to precisely tune the material's properties, such as its liquid crystal phase behavior, thermal stability, and optical anisotropy, by making targeted modifications to its molecular structure.

Key strategies in the rational design of these next-generation derivatives will likely involve:

Modification of Terminal Alkyl Chains: The length and branching of the butyl group on the phenyl ring can be systematically varied. Longer alkyl chains generally tend to stabilize smectic phases, which are characterized by a higher degree of molecular order. Introducing branched chains, on the other hand, can lower melting points and influence the packing of the molecules. nih.gov

Alteration of the Alkoxy Group: The methoxy (B1213986) group on the benzoate (B1203000) ring is another critical point for modification. Varying the length of this alkoxy chain can have a profound effect on the mesophase stability and the temperature range over which liquid crystalline behavior is observed. researchgate.net

Introduction of Lateral Substituents: Adding substituents, such as fluorine or cyano groups, to the aromatic rings can significantly alter the molecule's polarity, dipole moment, and intermolecular interactions. This, in turn, can lead to the emergence of novel liquid crystal phases, such as ferroelectric or antiferroelectric phases, which are of great interest for fast-switching display applications. rsc.org

The synthesis of these new derivatives will likely follow established esterification procedures, reacting substituted phenols with corresponding benzoic acids or their derivatives. academie-sciences.fr The resulting compounds would then be meticulously purified and their chemical structures confirmed using spectroscopic techniques like NMR and FTIR.

The following table illustrates a hypothetical series of derivatives that could be synthesized to explore structure-property relationships:

| Derivative Name | Modification from Parent Compound | Expected Impact on Properties |

| 4-Octylphenyl 4-methoxy-2-methylbenzoate | Longer alkyl chain (octyl instead of butyl) | Increased tendency for smectic phase formation, higher clearing point. |

| 4-Butylphenyl 4-ethoxy-2-methylbenzoate | Longer alkoxy chain (ethoxy instead of methoxy) | Altered mesophase transition temperatures, potential for wider nematic range. |

| 4-Butylphenyl 4-methoxy-2-fluoro-benzoate | Addition of a lateral fluorine substituent | Increased dipole moment, potential for novel polar liquid crystal phases. |

| 4-(sec-Butyl)phenyl 4-methoxy-2-methylbenzoate | Branched alkyl chain (sec-butyl instead of n-butyl) | Lowered melting point, disruption of crystal packing, potential for chiral phases. |

Exploration of Self-Assembly Processes and Supramolecular Architectures

Beyond the properties of individual molecules, the collective behavior of this compound and its derivatives through self-assembly is a crucial area for future research. The non-covalent interactions between these molecules, such as van der Waals forces, π-π stacking, and hydrogen bonding, can lead to the formation of highly ordered supramolecular structures. rsc.org

Future investigations in this area will likely focus on:

Controlling Self-Assembly in Solution: By carefully choosing solvents and controlling parameters like temperature and concentration, it may be possible to guide the self-assembly of these molecules into specific nanostructures, such as fibers, ribbons, or gels. These self-assembled structures could have applications in areas like organic electronics and drug delivery. nih.gov

Hierarchical Self-Assembly: Researchers may explore how to build even more complex structures by combining different types of non-covalent interactions in a hierarchical manner. For example, hydrogen bonds could be used to form primary chains of molecules, which then assemble into larger bundles through π-π stacking. nih.gov

Surface-Mediated Self-Assembly: The self-assembly of these molecules on solid surfaces is another promising avenue of research. By using substrates with specific chemical or topographical patterns, it may be possible to create highly ordered two-dimensional arrays of molecules with potential applications in nanosensors and molecular electronics. mpg.de

Integration into Hybrid Organic-Inorganic Composite Materials

The integration of this compound derivatives into hybrid organic-inorganic materials is a promising strategy for creating composites with synergistic properties. By combining the unique optical and electronic properties of the organic liquid crystal with the mechanical strength and thermal stability of inorganic materials, it is possible to create novel materials for a wide range of applications. nih.gov

Future research in this area could explore:

Liquid Crystal-Nanoparticle Composites: Dispersing inorganic nanoparticles, such as gold nanorods or quantum dots, within a liquid crystal matrix of this compound could lead to materials with tunable optical properties. The orientation of the liquid crystal molecules could be used to control the alignment of the nanoparticles, leading to anisotropic plasmonic or photoluminescent behavior.

Sol-Gel Derived Hybrids: The sol-gel process offers a versatile method for creating hybrid materials by forming an inorganic network, such as silica (B1680970), in the presence of the organic liquid crystal molecules. This can result in materials where the liquid crystal is confined within the pores of the inorganic matrix, leading to interesting electro-optical effects. rsc.orgresearchgate.net

Polymer-Dispersed Liquid Crystals (PDLCs): Encapsulating droplets of this compound within a polymer matrix is a well-established technique for creating light-modulating films. Future research could focus on developing new polymer matrices and optimizing the liquid crystal composition to improve the performance of these films for applications such as smart windows and flexible displays. intelcentru.ro

Advanced Characterization Techniques for Real-Time Monitoring of Dynamic Processes

A deep understanding of the dynamic processes that govern the behavior of this compound-based materials is essential for their optimization. This will require the use of a suite of advanced characterization techniques capable of probing these materials across a range of length and time scales.

Standard characterization methods will include:

Polarized Optical Microscopy (POM): This is a fundamental tool for identifying liquid crystal phases and observing their characteristic textures. bhu.ac.inipme.ru

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions, providing crucial information about the thermal properties of the material. iosrjournals.orgmdpi.com

X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement and long-range order within the different liquid crystal phases. bhu.ac.iniosrjournals.org

Beyond these standard techniques, future research will increasingly rely on advanced methods for real-time monitoring of dynamic processes:

In-situ Spectroscopy: Techniques like in-situ Raman or infrared spectroscopy can be used to monitor chemical reactions and phase transitions in real-time, providing valuable insights into the kinetics and mechanisms of these processes. jos.ac.cn

Time-Resolved X-ray Scattering: Using synchrotron radiation, it is possible to perform time-resolved XRD experiments to study the structural evolution of the material during fast processes, such as switching in an electric field.

Advanced Microscopy Techniques: Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) can be used to visualize the nanoscale morphology of self-assembled structures and hybrid materials. iosrjournals.org

The following table summarizes some of the key characterization techniques and the information they can provide:

| Characterization Technique | Information Provided |

| Polarized Optical Microscopy (POM) | Identification of liquid crystal phases, observation of textures and defects. bhu.ac.inipme.ru |

| Differential Scanning Calorimetry (DSC) | Determination of phase transition temperatures and enthalpies. iosrjournals.orgmdpi.com |

| X-ray Diffraction (XRD) | Information on molecular packing, layer spacing, and long-range order. bhu.ac.iniosrjournals.org |

| In-situ Raman Spectroscopy | Real-time monitoring of chemical reactions and molecular vibrations. jos.ac.cnnih.gov |

| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography and nanoscale structures. |

| Transmission Electron Microscopy (TEM) | Visualization of the internal morphology of self-assembled structures and composites. iosrjournals.org |

Machine Learning and Artificial Intelligence in the Discovery and Optimization of Benzoate-Based Materials

The vast parameter space involved in the design of new materials makes traditional trial-and-error approaches time-consuming and inefficient. Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize this process by enabling a more data-driven approach to materials discovery and optimization. jsr.org

In the context of this compound and its derivatives, ML and AI could be applied in several ways:

Predicting Structure-Property Relationships: ML models can be trained on existing data from other benzoate-based liquid crystals to predict the properties of new, unsynthesized molecules. This can help to identify the most promising candidates for synthesis, thereby accelerating the discovery process. rsc.org

Automated Analysis of Characterization Data: ML algorithms, particularly those based on computer vision, can be used to automatically analyze the large datasets generated by characterization techniques like POM. For example, a convolutional neural network (CNN) could be trained to identify different liquid crystal phases from their textures with high accuracy. sciforum.net

Optimization of Material Performance: ML techniques like Bayesian optimization can be used to efficiently search the vast parameter space of molecular structures and processing conditions to find the optimal combination for a desired performance metric, such as a wide nematic temperature range or a fast switching speed. waseda.jp

The application of these computational tools will not only accelerate the pace of research but also has the potential to uncover novel design principles and unexpected structure-property relationships that might be missed by human intuition alone. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.